2-(Difluoromethyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)prop-2-enenitrile is an organic compound with the molecular formula C₄H₃F₂N. It is characterized by the presence of a difluoromethyl group attached to a prop-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)prop-2-enenitrile can be achieved through several methods. One common approach involves the difluoromethylation of prop-2-enenitrile using difluoromethylating agents. These reactions typically require specific catalysts and conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactions under controlled environments to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: This compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)prop-2-enenitrile can be compared with other similar compounds, such as:
2-(Trifluoromethyl)prop-2-enenitrile: This compound has an additional fluorine atom, which can significantly alter its reactivity and properties.
2-(Chloromethyl)prop-2-enenitrile:
2-(Bromomethyl)prop-2-enenitrile: Similar to the chloromethyl derivative, but with bromine, leading to different reactivity patterns. The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C4H3F2N |
---|---|
Molekulargewicht |
103.07 g/mol |
IUPAC-Name |
2-(difluoromethyl)prop-2-enenitrile |
InChI |
InChI=1S/C4H3F2N/c1-3(2-7)4(5)6/h4H,1H2 |
InChI-Schlüssel |
OHJXKDBCONOHMS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C#N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.